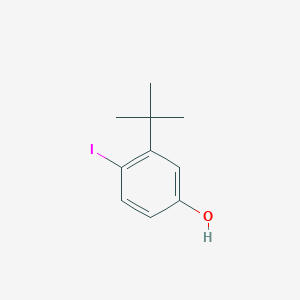

3-(tert-butyl)-4-iodophenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(tert-butyl)-4-iodophenol: is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a phenol ring

作用机制

Target of Action

The primary targets of 3-Tert-butyl-4-iodophenol are peroxide radicals . The compound has electrophilic reactive sites, specifically the oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond .

Mode of Action

3-Tert-butyl-4-iodophenol interacts with its targets through a process of oxidation resistance . The C12–O13 bond on the ether bond is more prone to dissociation, allowing it to easily react with peroxide radicals .

Biochemical Pathways

The compound primarily affects the oxidative pathways. It acts as an antioxidant, preventing or delaying oxidative deterioration, thereby improving stability and extending shelf life . This is particularly beneficial in the context of food safety, where it can enhance the stability of meat foods, oils, and fats .

Pharmacokinetics

It is characterized by good thermal stability, suggesting it can be used under high temperature conditions such as frying and baking .

Result of Action

The primary result of the action of 3-Tert-butyl-4-iodophenol is the prevention of oxidative damage. By reacting with peroxide radicals, it prevents these radicals from causing oxidative damage to other molecules .

Action Environment

The action, efficacy, and stability of 3-Tert-butyl-4-iodophenol can be influenced by various environmental factors. Its thermal stability allows it to function effectively even under high-temperature conditions . .

生化分析

Biochemical Properties

3-Tert-butyl-4-iodophenol is known to have antioxidant properties . It is believed that the oxygen atoms on the phenolic hydroxyl and ether bonds of the molecule are most susceptible to attack by electrophiles and electrophilic reactions occur . This property allows 3-Tert-butyl-4-iodophenol to interact with various enzymes, proteins, and other biomolecules, potentially influencing biochemical reactions .

Cellular Effects

It is known that the compound can have a modulating effect on chemical carcinogenesis . The compound’s antioxidant properties may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 3-Tert-butyl-4-iodophenol involves its interaction with peroxide radicals, leading to oxidation resistance . The oxygen atom on the phenolic hydroxyl group and the oxygen atom on the ether bond are the electrophilic reactive sites . The C12–O13 bond on the ether bond is more prone to dissociation . These interactions can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

It is known that the compound has good thermal stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that in high doses, the compound has shown some side effects on lab animals .

Metabolic Pathways

3-Tert-butyl-4-iodophenol is metabolized in the presence of rat liver microsomes, reduced nicotinamide adenine dinucleotide phosphate, and oxygen to yield tert-butylhydroquinone, tert-butylquinone, and a polar metabolite(s) .

Transport and Distribution

As a fat-soluble antioxidant, it may interact with various transporters or binding proteins .

Subcellular Localization

Given its antioxidant properties and interactions with various biomolecules, it may be localized to specific compartments or organelles within the cell .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-butyl)-4-iodophenol typically involves the iodination of 3-(tert-butyl)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

化学反应分析

Types of Reactions:

Oxidation: 3-(tert-butyl)-4-iodophenol can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: The iodine atom can be reduced to form 3-(tert-butyl)-4-aminophenol.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling reaction.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

Oxidation: Quinones or phenolic derivatives.

Reduction: 3-(tert-butyl)-4-aminophenol.

Substitution: Various substituted phenols depending on the nucleophile used.

科学研究应用

Chemistry: 3-(tert-butyl)-4-iodophenol is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions due to its phenolic structure.

Industry: In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials with specific properties.

相似化合物的比较

- 3-(tert-butyl)-4-chlorophenol

- 3-(tert-butyl)-4-bromophenol

- 3-(tert-butyl)-4-fluorophenol

Comparison: Compared to its halogenated analogs, 3-(tert-butyl)-4-iodophenol has a larger atomic radius and higher polarizability due to the iodine atom. This can result in different reactivity and interaction profiles, making it unique for specific applications in synthesis and biological studies.

生物活性

Overview

3-(tert-butyl)-4-iodophenol is an organic compound characterized by a tert-butyl group and an iodine atom attached to a phenolic ring. This compound has garnered attention in both organic synthesis and biological research due to its unique structural properties and biological activities.

- Molecular Formula : C10H12I O

- Molecular Weight : 292.1 g/mol

- IUPAC Name : this compound

This compound primarily acts as an antioxidant , which helps to prevent oxidative damage by interacting with peroxide radicals. The compound's ability to stabilize free radicals contributes to its protective effects against oxidative stress in biological systems.

Biochemical Pathways

- Oxidation Resistance : The compound reacts with peroxide radicals, thus preventing oxidative damage to biomolecules.

- Metabolism : It is metabolized in the presence of rat liver microsomes, yielding various metabolites, including tert-butylhydroquinone and tert-butylquinone.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity, making it a potential candidate for applications in preventing oxidative stress-related diseases. Its effectiveness is attributed to its phenolic structure, which allows it to donate electrons and neutralize free radicals.

Cellular Effects

In laboratory settings, the compound has shown modulatory effects on chemical carcinogenesis. High doses have been linked to side effects in animal models, suggesting a need for careful dosage regulation .

Case Studies and Research Findings

- Antioxidant Efficacy : In vitro studies demonstrated that this compound significantly reduced oxidative damage in cultured cells exposed to reactive oxygen species (ROS). The compound's mechanism involves direct scavenging of free radicals and enhancing the activity of endogenous antioxidant enzymes.

- Toxicity Profile : A study assessing the toxicity of various phenolic compounds found that while this compound showed antioxidant properties, it also exhibited cytotoxicity at elevated concentrations. In MCF-7 cells, the compound maintained cell viability up to concentrations of 32 μg/mL without significant toxicity .

- Comparative Analysis : When compared with other halogenated phenols such as 3-(tert-butyl)-4-chlorophenol and 3-(tert-butyl)-4-bromophenol, this compound was found to have unique reactivity profiles due to the larger atomic radius and higher polarizability of iodine .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 292.1 g/mol |

| Antioxidant Activity | Significant |

| Toxicity (MCF-7 cells) | Viability at 32 μg/mL |

| Metabolites | tert-butylhydroquinone, tert-butylquinone |

属性

IUPAC Name |

3-tert-butyl-4-iodophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO/c1-10(2,3)8-6-7(12)4-5-9(8)11/h4-6,12H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDBISCXKNIRQFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)O)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。